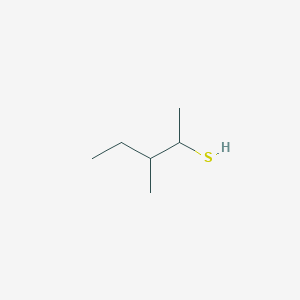
3-Methylpentane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentane-2-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (–SH) group. This compound is a branched thiol with the molecular formula C6H14S. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylpentan-2-ol with hydrogen sulfide (H2S) in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired thiol along with water as a byproduct.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrodeoxygenation of methyl isobutyl ketone (MIBK). This process involves the hydrogenation and dehydration of MIBK to form the thiol. The reaction conditions include high temperatures and pressures, and the use of a suitable catalyst to facilitate the conversion.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (RSSR) in the presence of mild oxidizing agents.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or tosylates can be used as substrates for nucleophilic substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides (RSSR)
Reduction: Thiols (RSH)
Substitution: Alkylated thiols (R-S-R’)
Scientific Research Applications
3-Methylpentane-2-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiols play a crucial role in maintaining the redox balance within cells and are involved in various biochemical processes.
Medicine: Thiols are used in the development of pharmaceuticals and as protective agents against oxidative stress.
Industry: Thiols are used in the production of polymers, as odorants in natural gas, and as additives in lubricants and fuels.
Mechanism of Action
The mechanism of action of 3-Methylpentane-2-thiol involves its ability to donate or accept electrons through its sulfhydryl group. This property allows it to participate in redox reactions, where it can neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage. The sulfhydryl group can also form disulfide bonds, which are important in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- 2-Methylpentane-3-thiol (C6H14S)
Uniqueness
3-Methylpentane-2-thiol is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to straight-chain thiols, branched thiols like this compound may have different boiling points, solubilities, and odor profiles. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H14S |
|---|---|
Molecular Weight |
118.24 g/mol |
IUPAC Name |
3-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 |
InChI Key |
KKRNXWOGSCUFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



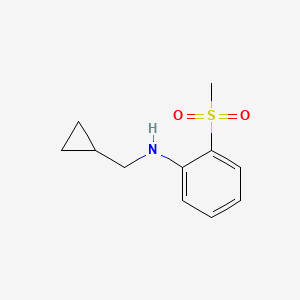

![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)

![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13295501.png)
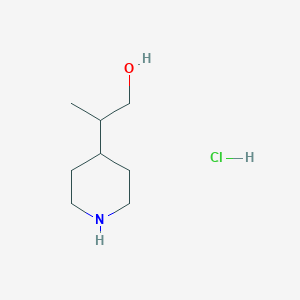
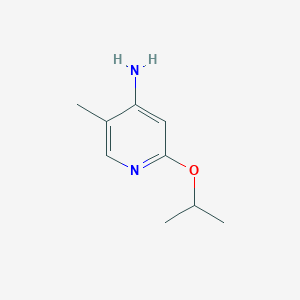
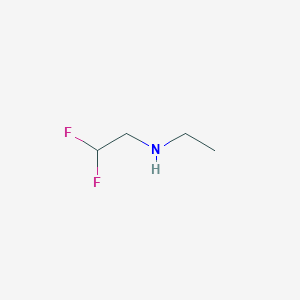
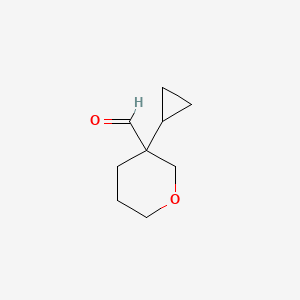
![2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13295544.png)


![6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13295557.png)
